N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 5. The triazine ring is further functionalized with a methyl group linked to a propanamide side chain bearing a 3,5-dimethylisoxazole moiety.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-10-12(11(2)25-21-10)7-8-14(24)17-9-13-18-15(22(3)4)20-16(19-13)23(5)6/h7-9H2,1-6H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHUYHYKVCEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions.
Attachment of the Isoxazole Ring: The isoxazole ring can be introduced via a cyclization reaction involving appropriate precursors such as 3,5-dimethylisoxazole.
Coupling with Propanamide: The final step involves coupling the triazine and isoxazole intermediates with a propanamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has garnered attention for its potential therapeutic applications:
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially modulating their activity. This can lead to various pharmacological effects such as inhibition of metabolic pathways involved in disease progression.
- Drug Development : Its ability to bind to molecular targets makes it a candidate for drug development, particularly in targeting diseases where enzyme modulation is beneficial.
Case Study: Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by inhibiting specific signaling pathways.
Agricultural Science Applications
The compound's unique chemical properties also lend themselves to applications in agriculture:
- Herbicide Development : Its structural characteristics suggest potential use as a herbicide. Compounds related to triazine derivatives are known for their efficacy in weed control.
- Pesticide Formulations : The interaction of this compound with biological systems can be exploited to develop new pesticide formulations aimed at enhancing crop protection against pests.
Case Study: Efficacy as a Herbicide
Field trials have indicated that formulations containing triazine derivatives can significantly reduce weed populations while being less toxic to non-target species. Such studies support the viability of this compound in sustainable agricultural practices.
Materials Science Applications
In addition to its biological applications, the compound is being explored for use in materials science:
- Polymer Chemistry : Its chemical structure allows it to act as a building block for synthesizing advanced materials such as polymers and coatings .
- UV Absorption : The compound's triazine ring can be utilized in developing UV absorbers for plastics and coatings, enhancing their durability against sunlight exposure .
Chemical Reactions and Synthesis
This compound can undergo various chemical reactions:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amines to nitro compounds | Potassium permanganate |
| Reduction | Reduces compounds to primary or secondary amines | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution involving dimethylamino groups | Amines or thiols under basic conditions |
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs are primarily 1,3,5-triazine derivatives with variations in substituents and side chains. Below is a comparative analysis:
Physicochemical Properties
- Solubility: Morpholino-containing analogs (e.g., ) may exhibit higher aqueous solubility compared to dimethylamino derivatives due to hydrogen-bonding capacity.
- Lipophilicity : The 3,5-dimethylisoxazole-propanamide side chain in the target compound likely enhances lipophilicity, favoring membrane permeability over the benzamide-urea analog .
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and an isoxazole moiety. Its molecular formula is CHNO, with a molecular weight of approximately 344.36 g/mol. The presence of multiple nitrogen atoms in the triazine structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
- Receptor Modulation : It has been shown to bind effectively to certain receptors, potentially modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The compound's unique structure allows it to disrupt bacterial cell membranes or inhibit vital metabolic processes.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition | |
| Staphylococcus aureus | Significant inhibition | |
| Candida albicans | Moderate inhibition |
Antiparasitic Activity
Studies have demonstrated that derivatives of triazine compounds exhibit activity against parasitic infections such as those caused by Trypanosoma species. This suggests potential applications in treating diseases like Chagas disease.
Anticonvulsant Activity
Preliminary studies suggest that related compounds may possess anticonvulsant properties. For instance, certain analogs have been shown to antagonize seizures in animal models, indicating that modifications in the structure can enhance this activity.
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against various bacterial strains. Results indicated a notable reduction in bacterial growth at sub-micromolar concentrations.
- Antiparasitic Research : In vivo studies on mice infected with Trypanosoma rhodesiense showed that treatment with the compound resulted in a significant decrease in parasitemia levels compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide?
- Methodology : Utilize condensation reactions between triazine precursors and functionalized isoxazole derivatives. For example, refluxing triazine intermediates (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine) with aldehyde-containing isoxazole moieties in ethanol or absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and recrystallization .
- Key Considerations : Optimize molar ratios (e.g., 1:1 for amine-aldehyde reactions) and monitor reaction progress via TLC or HPLC to ensure complete conversion.
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Identify characteristic peaks for amide C=O (~1650–1700 cm⁻¹), triazine ring vibrations (~1550 cm⁻¹), and isoxazole C-O-C (~1250 cm⁻¹) .
- NMR : Use H-NMR to resolve dimethylamino protons (δ ~2.8–3.2 ppm) and isoxazole methyl groups (δ ~2.1–2.4 ppm). C-NMR should confirm the triazine carbons (δ ~165–170 ppm) and amide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns to rule out side products .
Q. What purification strategies are effective for isolating this compound?
- Methodology : Employ recrystallization using ethanol or ethanol/water mixtures (e.g., 70:30 v/v) to remove unreacted precursors. For polar byproducts, column chromatography with silica gel and a gradient of ethyl acetate/hexane (20–50%) is recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields across different batches?
- Methodology :
- Root-Cause Analysis : Compare reaction conditions (e.g., temperature, solvent purity, reagent stoichiometry) between high-yield (e.g., 65% in ) and low-yield (e.g., 35% in ) batches.
- Side-Product Identification : Use LC-MS or H-NMR to detect intermediates (e.g., uncyclized amides) or hydrolysis byproducts. Adjust pH or reaction time to minimize degradation .
- Scale-Up Optimization : Implement flow chemistry or controlled microwave-assisted synthesis to enhance reproducibility .
Q. What computational approaches predict the compound’s electronic properties and biological target interactions?
- Methodology :
- DFT Calculations : Model the compound’s HOMO-LUMO gaps and charge distribution to predict reactivity (e.g., nucleophilic sites on the triazine ring) using software like Gaussian or ORCA .
- Molecular Docking : Screen against target proteins (e.g., kinases or enzymes) using AutoDock Vina. Validate with MD simulations to assess binding stability (e.g., RMSD < 2 Å over 100 ns) .
Q. How to design assays evaluating the compound’s stability under physiological conditions?
- Methodology :
- In Vitro Stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
- Metabolite Profiling : Use hepatocyte microsomes or S9 fractions to identify phase I/II metabolites via UPLC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
